N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
Description
This compound belongs to the thiazole carboxamide class, characterized by a central thiazole ring substituted at position 4 with a carboxamide group (linked to a furan-2-ylmethyl moiety) and at position 2 with a 3-(m-tolyl)ureido group. Thiazole-based compounds are often synthesized via cyclization or coupling reactions, as seen in related analogs (e.g., pyridinyl-thiazole carboxamides ).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSXVKCVFVDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
A 2-bromo-4-carboxyethyl thiazole intermediate is synthesized via Hantzsch condensation. For example, reacting 2-bromoacetoacetic acid ethyl ester with thiourea in ethanol under reflux yields 2-amino-4-carboxyethyl thiazole. Cyclization occurs via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromocarbonyl, followed by dehydration.
Ureido Group Installation
The 2-amino group is functionalized via reaction with m-tolyl isocyanate. In anhydrous dimethylformamide (DMF), the amine undergoes nucleophilic addition to the isocyanate’s electrophilic carbon, forming the urea linkage. This step requires catalytic triethylamine (TEA) and proceeds at 0–5°C to minimize side reactions.
Carboxamide Formation
The ethyl ester at position 4 is hydrolyzed to a carboxylic acid using aqueous NaOH, followed by activation with thionyl chloride to form the acid chloride. Coupling with furfurylamine (furan-2-ylmethylamine) in acetone with TEA yields the final carboxamide.
Key Data:
Ureido Group Introduction via Isocyanate Coupling
An alternative route prioritizes early-stage urea bond formation, leveraging isocyanate intermediates.
Synthesis of 2-Isocyanatothiazole-4-Carboxylic Acid
Thiazole-4-carboxylic acid is treated with thiophosgene in dichloromethane to generate the 2-isocyanato derivative. This intermediate reacts with m-toluidine in tetrahydrofuran (THF) at room temperature, producing 2-(3-(m-tolyl)ureido)thiazole-4-carboxylic acid.
Carboxamide Coupling
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Furfurylamine is added, and the mixture is stirred at 25°C for 12 hours to form the target compound.
Advantages:
- Avoids protecting group strategies.
- Higher regioselectivity for urea formation.
Yield Comparison:
Carboxamide Formation via Coupling Reactions
Mixed Carbonate-Mediated Activation
Thiazole-4-carboxylic acid is converted to a mixed carbonate using ethyl chloroformate. Subsequent reaction with furfurylamine in acetonitrile at 50°C provides the carboxamide. This method minimizes racemization and is ideal for acid-sensitive substrates.
Schlenk Technique for Moisture-Sensitive Steps
For oxygen-sensitive intermediates, the reaction is performed under nitrogen using dry solvents. For example, the acid chloride derivative is prepared in thionyl chloride and reacted with furfurylamine in anhydrous dichloromethane.
Reaction Conditions:
- Temperature: 25–50°C
- Solvent: Anhydrous DMF or THF
- Catalysts: TEA, DMAP
Alternative Methods: Robinson-Gabriel Synthesis and Modifications
The Robinson-Gabriel method offers an alternative thiazole formation pathway via cyclization of acylaminoketones with phosphorus pentasulfide (P₂S₅).
Cyclization Step
A pre-formed acylaminoketone derivative, such as N-(furan-2-ylmethyl)-3-oxobutanamide, is treated with P₂S₅ in toluene under reflux. This generates the thiazole ring, which is subsequently functionalized at positions 2 and 4.
Limitations
- Lower yields (55–60%) compared to Hantzsch.
- Requires stringent control of stoichiometry to avoid over-sulfurization.
Optimization and Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium catalysts to streamline urea formation. For instance, Suzuki-Miyaura coupling introduces the m-tolyl group post-thiazole synthesis, though this method is less common for urea derivatives.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times. Urea formation achieves 90% yield in 15 minutes under microwave conditions (100°C, DMF) compared to 12 hours conventionally.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. The presence of multiple functional groups allows for diverse chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC) and coupling reagents (e.g., DMT/NMM/TsO⁻) are often employed.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound is being investigated for its potential as an anticancer agent. Its structure suggests that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, thiazole derivatives have been shown to exhibit significant anticancer properties due to their ability to interact with various molecular targets. A study indicated that thiazole-containing compounds could induce apoptosis in cancer cells by inhibiting crucial signaling pathways .
Enzyme Inhibition
Research indicates that N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide may act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. Inhibitors of MAO-B have been shown to improve neurotransmitter levels in the brain, thus providing neuroprotective effects .
Biological Research
Mechanistic Studies
The compound serves as a valuable probe for studying enzyme mechanisms and protein interactions. Its ability to selectively bind to target enzymes makes it a suitable candidate for investigating the biochemical pathways involved in various diseases. For example, its interaction with MAO-B can provide insights into the enzymatic processes altered in neurodegenerative conditions .
Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have historically demonstrated varying degrees of antibacterial efficacy, making this compound a candidate for further exploration in the development of new antimicrobial agents .
Industrial Chemistry
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and acylation processes. Its industrial applications may extend to the production of specialized pharmaceuticals and agrochemicals due to its unique chemical properties .
Case Studies
- Anticancer Studies : A recent investigation into thiazole derivatives showed that certain modifications enhanced their ability to inhibit cancer cell growth significantly. The study utilized various cancer cell lines to assess the efficacy of these compounds, highlighting the potential of thiazole-based structures in anticancer therapy .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of MAO-B inhibitors derived from thiazole compounds. It demonstrated that these inhibitors could restore normal neurotransmitter levels in animal models of Parkinson's disease, suggesting therapeutic applications for this compound .
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s thiazole core differentiates it from thiazolidinones (e.g., compounds 9–13 in ), which contain a saturated thiazolidinone ring with a thioxo group.
Physicochemical and Functional Properties
- Thiazolidinones: Higher melting points (147–207°C) due to intermolecular hydrogen bonding from thioxo and carbonyl groups. Substituents like nitro-furyl (12–13) reduce yield due to steric hindrance .
- Ureido Group in Target Compound: Introduces hydrogen-bond donor/acceptor sites, which may enhance target binding compared to simpler amides (e.g., 3a–s).
Biological Activity
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound features a furan ring , a thiazole ring , and a ureido group , which contribute to its unique properties. Its molecular formula is with a molecular weight of 356.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for certain metabolic pathways.
- Receptor Modulation : It could act on various receptors, altering cellular responses.
- DNA Interaction : Potential binding to DNA or RNA, affecting gene expression.
Research indicates that the thiazole moiety is essential for its cytotoxic activity, particularly in cancer cell lines, suggesting that structural modifications can significantly impact its efficacy .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of thiazole derivatives, including this compound. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| A-431 | 1.98 | Significant cytotoxicity compared to doxorubicin | |
| HT29 | 23.30 | Notable growth inhibition observed | |
| Jurkat | <1 | Effective against anti-Bcl-2 Jurkat cells |
These results indicate that the compound exhibits potent activity against multiple cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its antitumor effects, compounds similar to this compound have shown promising antibacterial properties. A study assessed the efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity attributed to specific structural features .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring and thiazole structure can enhance biological activity. Key insights include:
- Electron-donating groups on the phenyl ring increase cytotoxicity.
- The presence of halogens (e.g., Cl or Br) at specific positions enhances receptor binding affinity.
- The thiazole ring's substitution patterns are crucial for maintaining activity against target cells.
Q & A
Q. Optimization Strategies :
- Catalysts : CuI/proline systems (as in ) improve yield in azide-alkyne cyclization steps.
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while ethanol/water mixtures aid in precipitation .
- Purity Control : HPLC (98–99% purity achievable via reverse-phase chromatography) and recrystallization (ethanol/water) .
What analytical techniques are most reliable for structural characterization and purity assessment?
Basic Research Question
- 1H/13C NMR : Confirms regiochemistry of the thiazole ring (e.g., C4-carboxamide proton at δ 8.2–8.5 ppm) and urea NH signals (δ 9.5–10.2 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 385.4 for C18H20N4O3S) with <2 ppm error .
- HPLC : Monitors purity (>95% via C18 column, acetonitrile/water gradient) .
- X-ray Crystallography : Resolves ambiguity in urea-thiazole conformation (if crystalline derivatives are obtainable) .
What biological activities are reported for structurally analogous compounds, and how does substitution impact activity?
Advanced Research Question
Thiazole-urea analogs exhibit:
Q. Structure-Activity Relationship (SAR) Insights :
- m-Tolyl vs. p-Tolyl : Meta-substitution (m-tolyl) enhances steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogs .
- Furan Flexibility : Replacing furan with tetrahydrofuran (as in ) reduces planarity, decreasing DNA intercalation potential .
Table 1 : Comparative Bioactivity of Thiazole-Urea Derivatives
How can contradictory data between in vitro and in vivo efficacy be resolved?
Advanced Research Question
Discrepancies often arise from:
- Metabolic Instability : Rapid hepatic clearance of the urea moiety (e.g., CYP3A4-mediated oxidation). Mitigate via deuterium labeling or prodrug strategies .
- Poor Solubility : Low aqueous solubility (<0.1 mg/mL) limits bioavailability. Solutions include nanoformulation (liposomes) or PEGylation .
- Off-Target Effects : Use isothermal titration calorimetry (ITC) to validate target engagement and CRISPR-Cas9 knockout models to confirm mechanism .
What methodological frameworks are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
- Fragment-Based Design : Replace m-tolyl with bioisosteres (e.g., 3-chlorophenyl, 3-cyanophenyl) to probe electronic effects .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses; DFT calculations (Gaussian 09) assess urea H-bond strength .
- High-Throughput Screening (HTS) : Test 100+ analogs in kinase inhibition panels (e.g., Eurofins DiscoverX) to identify outliers .
Table 2 : Key Modifications and Activity Trends
| Modification Site | Analog Example | Activity Change |
|---|---|---|
| Urea NH | Methylation | Loss of kinase inhibition |
| Thiazole C2 | Bromination | Enhanced DNA intercalation |
| Furan Methyl | Cyclopropane replacement | Improved metabolic stability |
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Catalyst Cost : Transition from Pd/C to Ni-based catalysts reduces expense but requires rigorous impurity profiling .
- Continuous Flow Systems : Improve yield (≥80%) and reduce reaction time (2h vs. 12h batch) for thiazole ring formation .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to meet EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
